molecular formula C13H20O4 B14595550 Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate CAS No. 61188-01-0

Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate

Cat. No.: B14595550
CAS No.: 61188-01-0
M. Wt: 240.29 g/mol
InChI Key: RFGDSEFPFQLHRO-UHFFFAOYSA-N
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Description

Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with various functional groups attached, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those involving ester functionalities.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The formyl group can also participate in nucleophilic addition reactions, forming various adducts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-oxocyclohexyl)propanoate
  • Ethyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate

Uniqueness

Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.

Properties

CAS No.

61188-01-0

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C13H20O4/c1-12(2)6-4-7-13(9-14,11(12)16)8-5-10(15)17-3/h9H,4-8H2,1-3H3

InChI Key

RFGDSEFPFQLHRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)(CCC(=O)OC)C=O)C

Origin of Product

United States

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